Steric Bulk: tert-Butyl vs n-Butyl and Methyl Analogs
The tert-butyl group at the 6-position provides significantly greater steric bulk than the n-butyl or methyl analogs, as reflected by the increased number of heavy atoms (13 for the tert-butyl vs. 12 for the n-butyl analog) and a larger topological polar surface area (55.1 Ų for the target compound) . The n-butyl analog (CAS 147876-58-2) has an identical molecular formula (C10H16N2O) but a linear alkyl conformation with one fewer rotatable bond, resulting in a different spatial orientation and reduced steric occlusion of the pyridinone ring . The CDK inhibitor SNS-032 (6-methyl analog, C7H10N2O·2HCl) has a molecular weight of 211.08 g/mol (including dihydrochloride salt) and a much smaller steric footprint, which is critical for its ATP-competitive binding mode in the CDK2 active site .
| Evidence Dimension | Steric bulk descriptors |
|---|---|
| Target Compound Data | Heavy atom count: 13; Topological PSA: 55.1 Ų; Rotatable bonds: 2; MW: 180.25 g/mol |
| Comparator Or Baseline | n-Butyl analog (CAS 147876-58-2): Heavy atom count: 12; MW: 180.25 g/mol; 6-Methyl analog (SNS-032 free base): Heavy atom count: 9; MW: 138.17 g/mol |
| Quantified Difference | Target compound has ~8% more heavy atoms than n-butyl analog, and ~44% more than methyl analog. PSA is identical for tert-butyl and n-butyl (both 55.1 Ų) but significantly lower for the methyl analog. |
| Conditions | Computed properties from Chemsrc and PubChem databases; experimental confirmation of conformational effects not available. |
Why This Matters
The increased steric bulk of the tert-butyl group relative to methyl or n-alkyl chains can reduce metabolic N-dealkylation by CYP450 enzymes, enhancing the stability of derived compounds, but may also hinder target binding in sterically constrained active sites.
